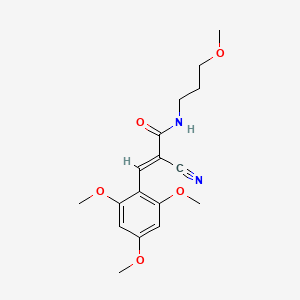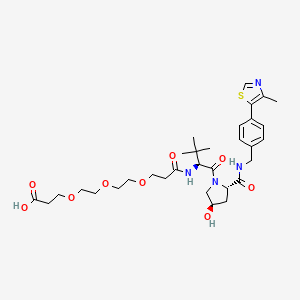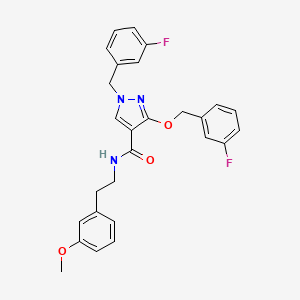
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-3-phenylpropanamide” is an amide with a furan ring and a phenyl group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom . The amide group consists of a carbonyl group (C=O) and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan ring, the phenyl ring, and the amide group. The furan ring and the phenyl ring are both aromatic and contribute to the overall stability of the molecule . The amide group can participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance the compound’s solubility in water . The aromatic rings could contribute to the compound’s UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-phenylpropanamide is a compound of interest in the synthesis of various derivatives with potential biological activities. For instance, a study reported the synthesis of new pyrazole and imidazole derivatives starting from furan compounds, where these derivatives were further evaluated for their antimicrobial activities. Such research highlights the versatility of furan-based compounds in creating new pharmacologically relevant molecules (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial Activity
Further extending the applications in antimicrobial studies, another research synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives. These compounds, derived from furan, exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Velupillai, Shingare, & Mane, 2015).
Pharmacological Evaluations
In the realm of pharmacology, novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. This study signifies the therapeutic potential of furan-based compounds in treating mental health disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Biofuel Production
Furan derivatives have also been explored for their application in sustainable energy production. A study demonstrated the direct conversion of furfural, a furan derivative, into levulinate esters, which are promising biofuel feedstocks. This approach not only offers a sustainable route to biofuel production but also utilizes catalysis to improve process efficiency (Chen, Li, Huang, & Yuan, 2016).
Wirkmechanismus
Target of Action
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide, a furan derivative, has been found to exhibit a wide range of biological and pharmacological characteristics . Furan derivatives have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed in various disease areas, suggesting that they may affect multiple biochemical pathways.
Result of Action
As a furan derivative, it is known to exhibit a wide range of advantageous biological and pharmacological characteristics . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGXJZJCGBWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-benzoyl-N-[5-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2872480.png)



![1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2872486.png)

![4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2872489.png)
amine](/img/structure/B2872493.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2872496.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide](/img/structure/B2872498.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-{[3-(trifluoromethyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2872502.png)
![N-(2-methoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2872503.png)
